butyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
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Description
The compound “butyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure, containing a benzene ring fused to a pyridine ring . They are known for their wide range of biological activities and are used in many medicinal drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline core, with a butyl group and a benzoate group attached at specific positions. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound can undergo would depend on the positions and reactivities of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Many quinoline derivatives exhibit biological activity, and their mechanisms of action can vary widely depending on their specific structures . Without more specific information, it’s difficult to predict the exact mechanism of action of this compound.
Future Directions
Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research on this specific compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail.
properties
IUPAC Name |
butyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-3-4-11-26-21(25)15-5-8-17(9-6-15)24-20-12-14(2)23-19-10-7-16(22)13-18(19)20;/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOIVLRTLMALSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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